

confirming the efficacy of avibactam against clinical isolates with specific resistance mutations

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Avibactam's Efficacy Against Drug-Resistant Bacteria: A Comparative Analysis

A comprehensive review of experimental data confirms the potent activity of avibactam, in combination with ceftazidime, against clinical isolates of Enterobacterales harboring specific and challenging resistance mutations. This guide provides a detailed comparison of its efficacy, particularly against isolates producing Klebsiella pneumoniae carbapenemase (KPC), oxacillinase-48 (OXA-48)-like carbapenemases, and New Delhi metallo-β-lactamase (NDM), offering valuable insights for researchers, scientists, and drug development professionals.

Avibactam, a non- β -lactam β -lactamase inhibitor, restores the activity of the cephalosporin ceftazidime against a broad spectrum of Gram-negative bacteria that have acquired resistance through the production of β -lactamase enzymes. The combination, ceftazidime-avibactam, has demonstrated significant in vitro activity against key carbapenem-resistant Enterobacterales (CRE), a group of pathogens posing a serious global health threat.

Comparative Efficacy Against Key Resistance Mechanisms

The effectiveness of ceftazidime-avibactam varies depending on the specific carbapenemase produced by the bacterial isolate.



KPC-Producing Enterobacterales

Ceftazidime-avibactam exhibits robust activity against KPC-producing isolates, which are a common cause of healthcare-associated infections. In a study of 347 KPC-producing Klebsiella pneumoniae (KPC-KP) clinical isolates, 99.7% were found to be susceptible to ceftazidime-avibactam, with a minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) of $2/4 \mu g/mL[1]$. Another study on KPC-producing K. pneumoniae also demonstrated high susceptibility, with MICs for ceftazidime-avibactam ranging from 0.125/4 to 1/4 mg/L for susceptible isolates[2].

OXA-48-like-Producing Enterobacterales

Ceftazidime-avibactam is also a potent agent against isolates producing OXA-48-like carbapenemases. A global surveillance study from 2016 to 2020 found that against 1,690 Enterobacterales isolates carrying blaOXA-48-like, the overall susceptibility to ceftazidime-avibactam was 78.6%[3][4]. However, when metallo- β -lactamase (MBL)-negative isolates were considered, the susceptibility increased to 99.0%[3]. Another study focusing on 113 OXA-48-producing Enterobacterales reported a 99.1% susceptibility rate, with an MIC90 of 2 mg/L[5]. For isolates co-producing OXA-48 and other β -lactamases like ESBLs, ceftazidime-avibactam maintained high activity[5].

NDM-Producing Enterobacterales

In contrast to its efficacy against KPC and OXA-48 producers, avibactam does not inhibit metallo-β-lactamases (MBLs) such as NDM. Consequently, ceftazidime-avibactam is generally not effective against NDM-producing isolates when used alone. Studies have consistently shown high rates of resistance to ceftazidime-avibactam among NDM-producing K. pneumoniae and other Enterobacterales[6]. However, combination therapies are being explored. For instance, the addition of aztreonam to ceftazidime-avibactam has shown promising results in restoring activity against MBL-producing strains[7][8].

Quantitative Data Summary

The following tables summarize the in vitro activity of ceftazidime-avibactam and comparator agents against clinical isolates with specific resistance mutations.



Table 1: In Vitro Activity of Ceftazidime-Avibactam and Comparators against KPC-Producing Klebsiella pneumoniae

Antimicrobi al Agent	Number of Isolates	MIC50 (μg/mL)	MIC90 (μg/mL)	Susceptibili ty (%)	Reference
Ceftazidime- Avibactam	347	1/4	2/4	99.7	[1]
Meropenem	347	≥256	≥256	-	[1]
Colistin	12	-	-	100	[1]

Table 2: In Vitro Activity of Ceftazidime-Avibactam and Comparators against OXA-48-like-Producing Enterobacterales

Antimicrobi al Agent	Number of Isolates	MIC50 (μg/mL)	MIC90 (μg/mL)	Susceptibili ty (%)	Reference
Ceftazidime- Avibactam	1690	-	>128	78.6	[3][4]
Ceftazidime- Avibactam (MBL- negative)	1380	-	2	99.0	[3]
Ceftazidime- Avibactam	113	0.5	2	99.1	[5]
Amikacin	113	4	32	83.2	[5]
Meropenem- Vaborbactam	113	2	32	69.9	[5]

Table 3: In Vitro Activity of Ceftazidime-Avibactam against NDM-Producing Klebsiella pneumoniae



Antimicrobi al Agent	Number of Isolates	MIC50 (μg/mL)	MIC90 (μg/mL)	Susceptibili ty (%)	Reference
Ceftazidime- Avibactam	23	-	-	0	[6]
Ceftazidime- Avibactam + Aztreonam	-	-	-	Synergistic Activity	[7][8]

Experimental Protocols

The majority of the cited studies utilized the broth microdilution method to determine the Minimum Inhibitory Concentrations (MICs) of ceftazidime-avibactam and comparator agents. This methodology is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (Based on CLSI M07)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterial isolate.[9] [10]

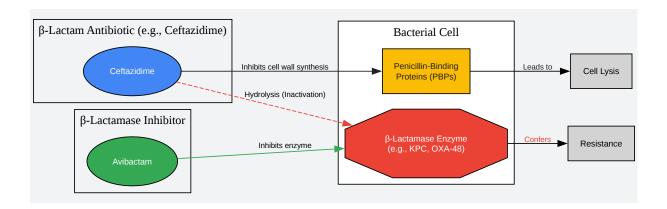
- Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared in a saline or broth medium to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate bacterial concentration of 1.5 x 108 colony-forming units (CFU)/mL.
- Serial Dilution: The antimicrobial agents are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates. For ceftazidime-avibactam testing, avibactam is typically maintained at a fixed concentration of 4 μg/mL.[11][12]
- Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 105 CFU/mL.
- Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.



- MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
- Quality Control: Standard quality control strains, such as Escherichia coli ATCC 25922 and Klebsiella pneumoniae ATCC 700603, are tested concurrently to ensure the accuracy and reproducibility of the results.[13][14]

Visualizing Resistance and Testing Workflows

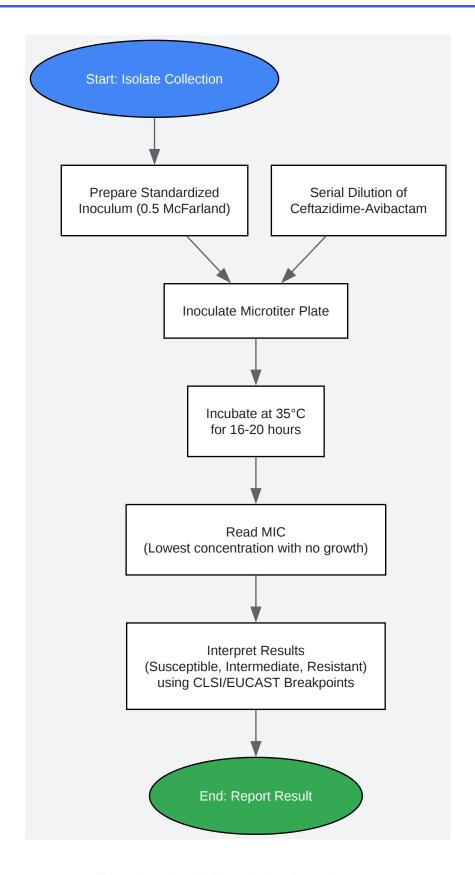
The following diagrams illustrate the mechanisms of β -lactam resistance and the workflow for determining antimicrobial susceptibility.



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Caption: Mechanism of β -lactam resistance and the role of avibactam.





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Caption: Experimental workflow for MIC determination by broth microdilution.



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